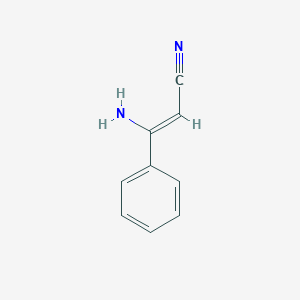

3-Amino-3-phenylacrylonitrile

Description

Significance of β-Enaminonitrile Structural Motifs in Synthetic Chemistry

β-Enaminonitriles are a class of organic compounds characterized by an amino group and a cyano group attached to adjacent carbon atoms of a carbon-carbon double bond. This unique structural arrangement imparts a rich and versatile chemical reactivity, making them highly valuable building blocks in modern organic synthesis. The presence of both a nucleophilic amino group and an electrophilic nitrile group within the same molecule allows for a diverse range of chemical transformations. nih.gov

These motifs are key intermediates in the synthesis of a wide array of heterocyclic compounds, including pyridines, pyrimidines, pyrazoles, and pyrroles, which form the core of many pharmaceuticals and biologically active molecules. nih.govznaturforsch.com The development of efficient methods for the preparation of β-enaminonitriles has been a continuous focus of research, driven by their significant utility. nih.gov Their ability to participate in various reactions, such as cycloadditions, condensations, and multicomponent reactions, underscores their importance as versatile synthons for constructing complex molecular architectures. acs.orgfigshare.com

Overview of 3-Amino-3-phenylacrylonitrile as a Representative Scaffold

Among the diverse family of β-enaminonitriles, this compound stands out as a prominent and representative scaffold. Its structure incorporates a phenyl ring, which provides a site for further functionalization and influences the electronic properties of the enaminonitrile system. This compound serves as a crucial starting material for the synthesis of numerous functionalized and pharmacologically relevant molecules. znaturforsch.comsmolecule.com The presence of the amino and nitrile groups allows it to react with a variety of electrophiles and nucleophiles, leading to the formation of diverse heterocyclic systems. smolecule.com

Chemical Profile of this compound

| Property | Value |

| Chemical Formula | C₉H₈N₂ |

| Molecular Weight | 144.17 g/mol smolecule.com |

| IUPAC Name | This compound |

| Physical State | Solid |

| Melting Point | 182-183 °C google.com |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, often involving the condensation of nitriles. One common method is the self-condensation of nitriles or the reaction of different nitriles under basic conditions, where the reaction temperature can be controlled to favor the formation of β-enaminonitriles. rsc.org

A specific laboratory preparation involves the reaction of an iminoester hydrohalide with malononitrile (B47326) in the presence of a base. google.com For instance, methyl benzoimide hydrochloride can be reacted with malononitrile and triethylamine (B128534) in methanol. The mixture is refluxed, and after workup, this compound is obtained as a crystalline solid. google.com Another approach involves the reaction of benzonitrile (B105546) with an alkanol in the presence of a hydrogen halide to form the iminoester hydrohalide intermediate, which is then reacted with malononitrile. google.com

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is characterized by the interplay of its amino and nitrile functionalities, making it a versatile intermediate in organic synthesis.

Versatile Intermediate in Heterocyclic Synthesis

This compound is extensively used as a precursor for the synthesis of a variety of nitrogen-containing heterocycles. smolecule.com

Pyrimidines: It can be used in the construction of pyrimidine (B1678525) rings, which are core structures in many biologically active compounds. nih.gov The reaction often involves condensation with a suitable three-carbon unit.

Pyridines: The compound participates in annulation reactions to form substituted pyridines. For example, a Lewis acid-catalyzed reaction with propargylic alcohols yields functionalized 1,2-dihydropyridine-3-carbonitrile derivatives. acs.orgfigshare.com

Pyrroles: Through Thorpe-Ziegler type cyclizations, this compound derivatives can be converted into 3-aminopyrroles. znaturforsch.com These pyrroles can then be further transformed into pyrrolo[3,2-d]pyrimidines. znaturforsch.com

Participation in Cycloaddition and Condensation Reactions

The electron-rich double bond and the functional groups of this compound make it a suitable partner in cycloaddition reactions. As mentioned, its reaction with propargylic alcohols is a notable example of a cycloaddition protocol. acs.orgfigshare.com It also undergoes condensation reactions, for instance with Mannich bases to produce 1,4-dihydropyridine (B1200194) derivatives. smolecule.com

Precursor for Functionalized Organic Molecules

Beyond heterocyclic synthesis, this compound serves as a starting point for other functionalized molecules. For example, it can be converted to α-keto amides through a photosensitized oxidation process. acs.org The amino group can also be acylated or can react with various electrophiles to introduce new functional groups. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-phenylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-6H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJDODGBGRBEAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823-99-0 | |

| Record name | 3-Amino-3-phenyl-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1823-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for 3 Amino 3 Phenylacrylonitrile and Its Derivatives

Direct Synthesis Strategies

Direct synthesis methods aim to construct the 3-amino-3-phenylacrylonitrile framework in a minimal number of steps from readily available starting materials. These strategies often rely on the inherent reactivity of the phenylacetonitrile (B145931) scaffold.

Condensation Reactions of Phenylacetonitrile and Related Organonitriles

The condensation of organonitriles serves as a fundamental and direct route to β-enaminonitriles. This transformation, often referred to as the Thorpe-Ziegler reaction, involves the base-catalyzed self-condensation of a nitrile possessing an α-hydrogen atom. researchgate.net In the context of this compound, two molecules of phenylacetonitrile react in the presence of a strong base, such as sodium ethoxide or sodium amide, to form the target compound. The reaction proceeds through the formation of a carbanion at the α-position of one nitrile molecule, which then attacks the cyano group of a second molecule, leading to an intermediate that tautomerizes to the stable enamine form.

Researchers have developed temperature-controlled methods to selectively synthesize β-enaminonitriles from the condensation of various organonitriles. nih.govrsc.org By carefully managing the reaction temperature, it is possible to favor the formation of the enaminonitrile over other potential products like 4-aminopyrimidines. nih.govrsc.org This method's versatility has been demonstrated with a wide range of nitriles, highlighting its potential for producing diverse derivatives. nih.gov

Beyond self-condensation, phenylacetonitrile can undergo condensation reactions with other nitriles, such as acrylonitrile (B1666552). This leads to the construction of more complex skeletons like α-amino-β-cyano cyclohexenes through a proposed mechanism involving Michael additions and subsequent intramolecular condensation. nih.gov

Table 1: Examples of Condensation Reactions for β-Enaminonitrile Synthesis

| Reactant 1 | Reactant 2 | Base/Catalyst | Temperature (°C) | Product Type | Reference |

|---|---|---|---|---|---|

| Phenylacetonitrile | Phenylacetonitrile | Strong Base (e.g., EtONa) | Varies | This compound | researchgate.net |

| Organonitriles | Organonitriles | Varies | Controlled | β-Enaminonitriles | nih.gov, rsc.org |

Reductive Synthesis of β-Aminonitriles from Unsaturated Precursors

An alternative strategy involves the reductive functionalization of α,β-unsaturated nitriles. This approach leverages hydrogen transfer catalysis to generate nitrile anion equivalents, which can then be trapped to form the desired product. umich.edu Specifically, a ruthenium-hydride complex can facilitate a selective 1,4-hydride addition to an α,β-unsaturated nitrile. This process generates a κ-N-coordinated keteniminate intermediate. umich.edu

This reactive intermediate, formed under catalytic hydrogenation conditions, can then be protonated or react with an electrophile. In the simplest case, protonation of the keteniminate yields the β-aminonitrile. This method represents a novel application of hydrogen transfer catalysis for C-C bond formation and provides a pathway to access these compounds from unsaturated precursors, which are themselves readily available. umich.edu While the primary focus has been on subsequent C-C coupling, the interception of the intermediate via protonation provides a direct reductive route to the β-aminonitrile core structure.

Formation as Intermediates or Byproducts in Complex Heterocyclic Transformations

The chemical structure of β-enaminonitriles, including this compound, makes them highly versatile building blocks for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. nih.govacs.orgresearchgate.net Their utility is so significant that they are often formed in situ as key intermediates in multi-step reactions leading to complex targets like pyrimidines, pyridines, pyrroles, and isothiazoles. nih.gov

For instance, in the synthesis of 4-aminopyrimidines through the condensation of organonitriles, the corresponding β-enaminonitrile is a crucial precursor. nih.govrsc.org The reaction can be controlled, often by temperature, to isolate the enaminonitrile, or it can be allowed to proceed directly to the cyclized pyrimidine (B1678525) product. nih.gov Similarly, in the synthesis of various fused heterocyclic systems, such as triazinoquinazolinones or triazepinoquinazolinones, the intramolecular cyclization of a precursor may proceed via a transient enamine-nitrile intermediate that directs the subsequent ring-forming steps. nih.gov The inherent reactivity of the enaminonitrile moiety, with its nucleophilic amino group and electrophilic nitrile, facilitates these subsequent cyclization reactions.

Precursor-Based Synthesis of Functionalized β-Enaminonitriles

These methods involve the initial synthesis of a related precursor, typically an α,β-unsaturated nitrile, which is then converted into the target β-enaminonitrile.

Knoevenagel Condensation Routes for α,β-Unsaturated Nitriles

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon double bonds. wikipedia.org It involves the reaction of a compound with an active methylene (B1212753) group (such as phenylacetonitrile) with a carbonyl compound (an aldehyde or ketone) in the presence of a weak base catalyst, like piperidine (B6355638) or DBU. wikipedia.orgresearchgate.net The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product.

In this context, phenylacetonitrile reacts with various aldehydes or ketones to produce a range of 2-phenyl-2-alkenenitrile derivatives. These α,β-unsaturated nitriles are key precursors for this compound derivatives. The subsequent addition of an amine (or ammonia) to the double bond, often via a Michael addition, would furnish the final β-enaminonitrile. This two-step sequence allows for significant molecular diversity, as a wide variety of commercially available aldehydes and ketones can be employed. acs.orgacs.org

Table 2: Knoevenagel Condensation of Phenylacetonitrile with Carbonyls

| Phenylacetonitrile Derivative | Carbonyl Compound | Base/Catalyst | Product | Reference |

|---|---|---|---|---|

| Phenylacetonitrile | Aromatic Aldehydes | Piperidine | 2-Phenyl-3-arylacrylonitrile | researchgate.net, researchgate.net |

| 2-Nitrophenylacetonitrile | Aromatic Aldehydes | DBU | 3-Aryl-2-(2-nitrophenyl)acrylonitrile | researchgate.net |

It is noteworthy that under certain conditions, particularly with piperidine as the catalyst, the initial Knoevenagel product can react further with another molecule of phenylacetonitrile via a Michael addition, leading to dinitrile byproducts. researchgate.netresearchgate.net

Utilization of Orthoformates and Amines in Enaminonitrile Formation

A highly efficient and common method for the synthesis of β-enaminonitriles involves the reaction of an active methylene compound with an orthoformate, typically triethyl orthoformate, and an amine. mdpi.comznaturforsch.com This three-component reaction provides direct access to N-substituted β-enaminonitriles.

The reaction of phenylacetonitrile, triethyl orthoformate, and an amine (such as piperidine) in a suitable solvent like DMF can produce the corresponding N-substituted this compound derivative. znaturforsch.com The orthoformate acts as a one-carbon electrophile, reacting first with the amine to form an intermediate that is then attacked by the carbanion of phenylacetonitrile. Other reagents, such as dimethylformamide dimethyl acetal (B89532) (DMF-DMA), can also be used in place of orthoformates to achieve a similar transformation. znaturforsch.com These methods are valued for their operational simplicity and ability to generate a diverse library of functionalized β-enaminonitriles by varying the amine component. mdpi.comnih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phenylacetonitrile |

| Acrylonitrile |

| Sodium ethoxide |

| Sodium amide |

| 4-Aminopyrimidine (B60600) |

| Pyridine (B92270) |

| Pyrrole (B145914) |

| Pyrazole (B372694) |

| Imidazole |

| Isothiazole |

| Pyrrolinone |

| Ruthenium-hydride complex |

| Triazinoquinazolinone |

| Triazepinoquinazolinone |

| Piperidine |

| Diazabicycloundecene (DBU) |

| 2-Methoxybenzaldehyde |

| Triethyl orthoformate |

| Dimethylformamide dimethyl acetal (DMF-DMA) |

Chemical Transformations and Mechanistic Pathways of 3 Amino 3 Phenylacrylonitrile

Cyclization Reactions for Heterocycle Formation

The strategic arrangement of functional groups in 3-amino-3-phenylacrylonitrile facilitates its use as a building block for diverse heterocyclic systems. Intramolecular and intermolecular cyclization reactions are common pathways to generate substituted pyrroles, pyridines, pyrazoles, pyrimidines, and other important heterocyclic scaffolds.

Thorpe-Ziegler Cyclization to Substituted Pyrroles and Fused Pyrrolopyrimidines

The Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles catalyzed by a base, is a key strategy for forming cyclic ketones and enamines. researchgate.net This methodology can be adapted for β-enaminonitriles like this compound to synthesize substituted pyrroles. The reaction typically involves N-alkylation of the enamine with an α-halo compound, which introduces the second nitrile group necessary for the intramolecular cyclization. The presence of an aryl substituent on the amino group facilitates the initial N-alkylation and subsequent carbanion formation required for the ring closure onto the nitrile group. nih.gov

This approach has been successfully used to synthesize various 3-aminopyrrole derivatives from 3-substituted amino-2-phenylacrylonitriles. organic-chemistry.org These resulting 3-aminopyrroles are themselves versatile intermediates. For instance, they can be readily converted into fused heterocyclic systems like 5H-pyrrolo[3,2-d]pyrimidines, also known as 9-deazapurines, which are of significant interest due to their biological activities. organic-chemistry.org The conversion involves reacting the 3-aminopyrrole with reagents that build the pyrimidine (B1678525) ring, such as by acylation followed by cyclization. organic-chemistry.org

| Starting Material | Reagent(s) | Product(s) | Key Transformation | Reference(s) |

| 3-Substituted amino-2-phenylacrylonitrile | 1. α-Haloketone, Base 2. Acetic Anhydride | 3-Aminopyrrole derivatives, Diacetyl derivative | Thorpe-Ziegler Cyclization | organic-chemistry.org |

| 3-Aminopyrrole derivative | Formic acid, then POCl₃, then p-chloroaniline | 5H-Pyrrolo[3,2-d]pyrimidine | Heterocycle Formation | organic-chemistry.org |

Pyridine (B92270) Ring Construction via Condensation with Specific Reagents (e.g., Rongalite)

This compound can be effectively used to construct substituted pyridine rings. A notable method involves its reaction with Rongalite (sodium hydroxymethanesulfinate), which serves as a C1 source for the pyridine ring's C-4 position. core.ac.ukresearchgate.net In this reaction, two molecules of the β-enaminonitrile condense with one molecule of formaldehyde (B43269), generated from the decomposition of Rongalite, to assemble the pyridine ring. core.ac.uk

This method has demonstrated high efficiency, especially in a gram-scale reaction where this compound reacted with Rongalite in DMF to produce 2,6-diphenylpyridine-3,5-dicarbonitrile in a high yield. core.ac.uk The reaction shows good tolerance for the cyano functionality. core.ac.uk This approach provides a facile route to symmetrically substituted pyridine derivatives. core.ac.ukresearchgate.net

| Reactant 1 | Reactant 2 | Solvent | Product | Yield | Reference(s) |

| This compound | Rongalite | DMF | 2,6-Diphenylpyridine-3,5-dicarbonitrile | 93% | core.ac.uk |

| Methyl 3-amino-3-phenylacrylate | Rongalite | DMF | Dimethyl 2,6-diphenylpyridine-3,5-dicarboxylate | 55% | core.ac.uk |

Pyrazole (B372694) Synthesis through Nucleophilic Addition and Subsequent Cyclization

The synthesis of pyrazoles from this compound derivatives typically involves reaction with hydrazine (B178648) or its derivatives. organic-chemistry.org For example, 3-(dimethylamino)-2-phenylacrylonitrile (B1306999) reacts with hydrazine in ethanol, with glacial acetic acid, to quantitatively form 4-phenyl-1H-pyrazol-5-amine. organic-chemistry.org This reaction proceeds through a nucleophilic attack of the hydrazine on the β-carbon of the acrylonitrile (B1666552), followed by an intramolecular cyclization and elimination of the dimethylamine (B145610) group to form the pyrazole ring.

Derivatives of 3(5)-aminopyrazoles are valuable as they serve as foundational materials for creating more complex condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. scielo.br The classical synthesis often involves the reaction of a phenylhydrazine (B124118) with an acrylonitrile derivative. thieme-connect.com The reaction can proceed via a Michael addition, leading to an α-cyanoethylhydrazine intermediate which then cyclizes to the pyrazole product. thieme-connect.com

| Acrylonitrile Derivative | Reagent | Product | Key Transformation | Reference(s) |

| 3-(Dimethylamino)-2-phenylacrylonitrile | Hydrazine, Acetic Acid | 4-Phenyl-1H-pyrazol-5-amine | Nucleophilic addition, Cyclization | organic-chemistry.org |

| Phenylacrylonitrile | Phenylhydrazine, NaOEt | 5-Amino-1-phenyl-3,4-dihydropyrazole | Michael addition, Cyclization | thieme-connect.com |

Formation of Pyrimidine and Amidinopyrimidine Systems

β-Enaminonitriles, including this compound, are key precursors for synthesizing pyrimidine-based systems. ias.ac.in A temperature-controlled, base-induced condensation of nitriles provides a versatile method to produce 4-aminopyrimidines and 4-amidinopyrimidines in a single system. ias.ac.inorganic-chemistry.org By simply adjusting the reaction temperature, the condensation of organonitriles can be directed to yield these different heterocyclic products in good to excellent yields. ias.ac.in

The mechanism involves the base-facilitated self-condensation of a nitrile like phenylacetonitrile (B145931) to form the β-enaminonitrile dimer (3-amino-2,3-diphenylacrylonitrile). This intermediate can then react with another molecule of nitrile. At a controlled temperature, this leads to the formation of a 4-aminopyrimidine (B60600). If the temperature is further increased, the 4-aminopyrimidine can react with another nitrile equivalent to form a 4-amidinopyrimidine. ias.ac.in This demonstrates the flexible and diverse reactivity of nitriles under basic conditions. ias.ac.in These pyrimidine derivatives are important building blocks in many natural products. ias.ac.in

Tetrazole Ring Formation

The nitrile functional group in this compound can undergo a [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide, to form a tetrazole ring. organic-chemistry.orgacs.orgsioc-journal.cn This is the most common and conventional method for synthesizing 5-substituted-1H-tetrazoles. sioc-journal.cnresearchgate.net The reaction is often catalyzed by Lewis acids or Brønsted acids. Zinc salts are effective catalysts, allowing the reaction to proceed readily in water, which offers a safer and more environmentally friendly alternative to methods using toxic metals or volatile and explosive hydrazoic acid. core.ac.uk

The reaction's scope is broad, accommodating various types of nitriles, including aromatic and vinyl nitriles. core.ac.uk The process involves the activation of the nitrile by the catalyst, followed by the cycloaddition of the azide ion. This method has been used to synthesize derivatives like 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile. researchgate.net

| Substrate | Reagents | Catalyst | Product Type | Reference(s) |

| Nitriles | Sodium Azide | Zinc Salts | 5-Substituted 1H-Tetrazoles | core.ac.uk |

| Nitriles | Sodium Azide | Silica Sulfuric Acid | 5-Substituted 1H-Tetrazoles | organic-chemistry.org |

| Aryl/Alkyl Nitriles | Sodium Azide | CuSO₄·5H₂O | 5-Substituted 1H-Tetrazoles | acs.org |

Indole (B1671886) and Related Heterocycle Construction Strategies

While direct cyclization of this compound to an indole is less common, related structures and reactions highlight potential pathways. The 3-aminoindole motif is found in many biologically active compounds, but its synthesis can be challenging due to the instability of the free amine. One approach involves a palladium-catalyzed aerobic oxidative cyclization of N-aryl imines to synthesize indoles. Another strategy mentions the reaction of this compound in indole synthesis involving accessible β-mercapto ketones.

A novel method for preparing unprotected 3-aminoindoles has been developed starting from indoles and nitrostyrene, which form a spiro[indole-3,5′-isoxazole]. This intermediate can then be transformed into the corresponding 3-aminoindole via a reaction with hydrazine hydrate (B1144303), which involves the extrusion of phenylacetonitrile. Although this doesn't use this compound as a starting material, it demonstrates a cascade reaction that generates a related nitrile as a byproduct while forming the desired 3-aminoindole structure.

Addition and Functionalization Reactions

The unique electronic and structural features of this compound, characterized by the presence of an enamine, a nitrile, and a phenyl group, make it amenable to various addition and functionalization reactions. These transformations allow for the strategic modification of the molecule to generate diverse derivatives.

Nucleophilic Addition Reactions (e.g., Michael Additions)

As an α,β-unsaturated nitrile, the core structure of this compound is an excellent Michael acceptor. However, its enamine character also allows it to act as a Michael donor in certain reaction sequences. The Michael reaction, or conjugate addition, involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-withdrawing groups. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of C-C bond formation in organic chemistry.

A notable example of this reactivity is in the synthesis of substituted pyridines. In a multi-component cascade reaction, this compound can first undergo a condensation reaction, and the resulting intermediate can then be attacked by another molecule of this compound acting as a Michael donor. This is followed by cyclization and subsequent oxidation to yield the final pyridine product. This type of reaction highlights the dual reactivity of the molecule, where it participates in a Michael addition as a key step in a more complex transformation leading to heterocyclic systems.

Acylation and Other Derivatization Strategies

The primary amino group of this compound is a key site for functionalization, particularly through acylation. Acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically by reacting the amine with an acyl chloride or acid anhydride. nih.gov This derivatization is significant as it can modify the electronic properties of the molecule, protect the amino group during subsequent reactions, or introduce new functional handles for further transformations.

For instance, N-acyl derivatives of related β-aminonitriles have been investigated for their reactivity in biocatalytic transformations. csir.co.za While direct acylation examples for this compound are specific to patented procedures, the general methodology for acylating amines is well-established. The reaction typically proceeds via nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). nih.gov This strategy allows for the synthesis of a wide array of N-substituted amides, which can serve as precursors for more complex molecules. hilarispublisher.comnih.gov

Oxidative Transformations (e.g., Photosensitized Conversion to α-Keto Amides)

The enamine double bond in this compound and its derivatives is susceptible to oxidative cleavage, a transformation that has been elegantly exploited for the synthesis of α-keto amides. acs.org These compounds are valuable synthetic intermediates in medicinal and materials chemistry. organic-chemistry.orgresearchgate.net

A particularly mild and efficient method involves the visible-light-mediated photosensitized conversion of β-enaminonitriles using a recyclable porphyrin catalyst like 5,10,15,20-tetraphenylporphyrin (H₂TPP). acs.org The reaction is believed to proceed via an ene-type pathway initiated by singlet oxygen (¹O₂), which is generated by the photosensitizer upon light irradiation. This is followed by dehydration, hydrolysis of the resulting imine, and finally, nucleophilic substitution of the cyanide group by an amine. acs.org This method is sustainable, utilizing air as the oxidant, and demonstrates a broad substrate scope. acs.org The reaction has been successfully applied to various N-substituted this compound derivatives, affording the corresponding α-keto amides in moderate to high yields. acs.org

| Substrate (β-Enaminonitrile) | Product (α-Keto Amide) | Yield (%) |

|---|---|---|

| 3-(Methylamino)-3-phenylacrylonitrile | N-Methyl-2-oxo-2-phenylacetamide | 72 |

| 3-Phenyl-3-(phenylamino)acrylonitrile | N,2-Diphenyl-2-oxoacetamide | 71 |

| 3-((4-Methoxyphenyl)amino)-3-phenylacrylonitrile | N-(4-Methoxyphenyl)-2-oxo-2-phenylacetamide | 77 |

| 3-((4-Bromophenyl)amino)-3-phenylacrylonitrile | N-(4-Bromophenyl)-2-oxo-2-phenylacetamide | 75 |

| 3-((3-Bromophenyl)amino)-3-phenylacrylonitrile | N-(3-Bromophenyl)-2-oxo-2-phenylacetamide | 71 |

| 3-((3,4-Dimethylphenyl)amino)-3-phenylacrylonitrile | N-(3,4-Dimethylphenyl)-2-oxo-2-phenylacetamide | 63 |

Multi-component Reactions Involving this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. nih.govbeilstein-journals.org this compound is an excellent substrate for such reactions, enabling the rapid construction of complex heterocyclic frameworks. rsc.org

[3+2] Cycloaddition Reactions with Diverse Dipolarophiles (e.g., Nitrilimines)

The enamine moiety within this compound can act as a dipolarophile in [3+2] cycloaddition reactions. This class of reactions involves a 1,3-dipole reacting with a two-atom component (the dipolarophile) to form a five-membered ring. Nitrilimines, which are transient 1,3-dipoles, are known to react with enamines to yield pyrazoline derivatives. researchgate.netacs.orgcapes.gov.br

The general mechanism involves the concerted or stepwise addition of the nitrilimine across the double bond of the enamine. researchgate.net While specific examples detailing the reaction of this compound with nitrilimines are not extensively reported in peer-reviewed literature, the known reactivity of enamines strongly suggests its suitability for such transformations. researchgate.netdntb.gov.ua This pathway offers a direct route to functionalized pyrazolines, which can be further transformed into pyrazoles, a core structure in many pharmaceuticals. acs.org

Annulation and Cascade Reaction Sequences

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, and cascade reactions, which comprise multiple sequential transformations in a single pot, are powerful strategies for building complex molecular architectures. researchgate.netorganic-chemistry.org this compound has proven to be a valuable building block in such sequences, particularly for the synthesis of substituted pyridines. researchgate.netbaranlab.org

Stereochemical Aspects in 3 Amino 3 Phenylacrylonitrile Chemistry

Enantioselective Transformations

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For β-aminonitriles, this is often achieved through biocatalytic methods that can differentiate between the two enantiomers of a racemic mixture.

Biocatalysis, utilizing enzymes like nitrile hydratases, offers a powerful tool for the enantioselective transformation of nitriles into valuable amides. csir.co.zajournals.co.za Nitrile hydratases, often found in microorganisms such as those from the Rhodococcus genus, catalyze the hydration of a nitrile to its corresponding amide. csir.co.zaresearchgate.net This enzymatic process can exhibit high enantioselectivity, making it suitable for the kinetic resolution of racemic β-aminonitriles. csir.co.za

In a notable study, the nitrile hydratase activity of Rhodococcus rhodochrous ATCC BAA-870 was investigated for the hydrolysis of racemic 3-amino-3-phenylpropanenitrile, which is readily synthesized by the reduction of 3-amino-3-phenylacrylonitrile. csir.co.za The enzyme demonstrated the ability to selectively hydrolyze one enantiomer over the other, resulting in the formation of an enantioenriched β-amino amide and leaving the unreacted β-aminonitrile also enantioenriched. csir.co.za

The research showed that the (S)-enantiomer of the substrate was preferentially hydrolyzed. For instance, in the biotransformation of racemic 3-amino-3-phenylpropanenitrile, a 46% conversion was achieved, yielding the (S)-amide with a 7% enantiomeric excess (ee) and leaving the (R)-nitrile with an 8% ee. csir.co.za The enantioselectivity was found to be significantly influenced by substituents on the phenyl ring. For example, the hydrolysis of 3-amino-3-(p-tolyl)propanenitrile resulted in the (S)-amide with an enantiomeric excess of up to 85%. csir.co.za These enzymatic reactions are typically sensitive to pH, with better results often obtained at a higher pH (e.g., pH 9) to avoid the protonation of the amino group, which can hinder enzyme activity. csir.co.za

Table 1: Enantioselective Biocatalytic Hydrolysis of Racemic Aromatic β-Aminonitriles using Rhodococcus rhodochrous

| Substrate | Conversion (%) | Amide Enantiomeric Excess (ee %) | Unreacted Nitrile Enantiomeric Excess (ee %) |

|---|---|---|---|

| 3-Amino-3-phenylpropanenitrile | 46 | 7 (S) | 8 (R) |

| 3-Amino-3-(4-methylphenyl)propanenitrile | 41 | 85 (S) | - |

| 3-Amino-3-(4-methoxyphenyl)propanenitrile | 5 | 3 (S) | 11 (S) |

Data derived from studies on the biocatalytic activity of Rhodococcus rhodochrous ATCC BAA-870. csir.co.za

Diastereoselective Control in Cycloaddition and Cyclization Reactions

The α,β-unsaturated nature of this compound makes it an excellent candidate for cycloaddition and cyclization reactions, where controlling diastereoselectivity is paramount for creating specific stereoisomers.

The molecule can act as a dipolarophile in [3+2] cycloaddition reactions. mdpi.com For example, the reaction of α,β-unsaturated nitriles with azomethine ylides is a well-established method for synthesizing highly substituted pyrrolidines, often with excellent regio- and diastereoselectivity. mdpi.comresearchgate.net Although specific studies detailing the use of this compound in this context are not prevalent, its structural motifs are analogous to other activated alkenes used in these transformations. The stereochemical outcome of such cycloadditions is typically controlled by the geometry of the dipole and dipolarophile, as well as steric and electronic factors, often leading to the preferential formation of one diastereomer. nih.gov

Furthermore, derivatives of this compound can undergo diastereoselective cyclization. rsc.orgresearchgate.net For instance, intramolecular reactions can be designed to form cyclic β-amino acid derivatives. The stereoselectivity in these ring-closing reactions is governed by the transition state geometry, which can be influenced by catalysts, reaction conditions, and the inherent stereochemistry of the starting material. rsc.org Michael addition reactions involving this compound can also proceed diastereoselectively, yielding adducts with controlled stereochemistry. researchgate.net

Resolution Methodologies for Racemic β-Aminonitriles

When enantioselective synthesis is not employed, the separation of racemic mixtures of β-aminonitriles or their derivatives is necessary to obtain enantiomerically pure compounds.

One classical approach is diastereomeric salt formation . csir.co.za This method involves reacting the racemic amine with a single enantiomer of a chiral acid, such as (R)-mandelic acid or D-(-)-tartaric acid, to form a pair of diastereomeric salts. google.comrsc.org Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Once a single diastereomer is isolated in pure form, treatment with a base liberates the enantiomerically pure aminonitrile and allows for the recovery of the chiral resolving agent. rsc.org This method has been successfully applied to the resolution of various α-aminonitriles and is a viable strategy for β-aminonitriles. google.comrsc.org

Another powerful technique is enzymatic kinetic resolution . As discussed in section 4.1.1, nitrile hydratases can resolve racemic aminonitriles. Similarly, lipases can be used for the kinetic resolution of aminonitriles through enantioselective N-acylation. kyoto-u.ac.jpresearchgate.net In this process, a racemic aminonitrile is treated with an acyl donor in the presence of a lipase (B570770). The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. For example, the lipase from Pseudomonas cepacia has been used to resolve racemic α-aminonitriles by N-acetylation, achieving high enantiomeric excesses for both the resulting N-acetylated product and the unreacted aminonitrile. kyoto-u.ac.jp The two compounds, now having different functional groups, can be easily separated by standard chromatographic techniques.

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic α-Aminonitriles via N-Acetylation

| Substrate | Enzyme | Conversion (%) | Product ee (%) |

|---|---|---|---|

| 2-Amino-2-phenylacetonitrile | Lipase from Pseudomonas cepacia | 50 | 92 |

| 2-Amino-2-(4-methylphenyl)acetonitrile | Lipase from Pseudomonas cepacia | 48 | 86 |

| 2-Amino-2-(4-methoxyphenyl)acetonitrile | Lipase from Pseudomonas cepacia | 50 | 90 |

Data showing the principle of enzymatic kinetic resolution applicable to aminonitriles. kyoto-u.ac.jp

In Depth Mechanistic Investigations of 3 Amino 3 Phenylacrylonitrile Reactivity

Elucidation of Key Cyclization Mechanisms (e.g., Thorpe-Ziegler, Hantzsch-Type)

Cyclization reactions are a cornerstone of the synthetic utility of 3-amino-3-phenylacrylonitrile and its derivatives, providing access to important heterocyclic scaffolds like pyrroles and pyridines.

Thorpe-Ziegler Cyclization:

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone. wikipedia.org For derivatives of this compound, this reaction is adapted to synthesize substituted 3-aminopyrroles. The mechanism involves a two-step sequence. First, the nitrogen of the enamine is alkylated by an α-halo compound, such as an α-haloketone, creating an intermediate dinitrile precursor in situ. Subsequently, a base (e.g., potassium carbonate, triethylamine) promotes an intramolecular cyclization where the carbanion generated alpha to one nitrile group attacks the carbon of the other nitrile group. znaturforsch.com This forms a cyclic imine, which tautomerizes to the more stable 3-aminopyrrole product. znaturforsch.comsemanticscholar.org Studies have shown this to be an effective method for creating various 3-aminopyrrole derivatives. znaturforsch.com

Hantzsch-Type Pyridine (B92270) Synthesis:

The classical Hantzsch pyridine synthesis is a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to a pyridine. wikipedia.org A modified Hantzsch-type strategy has been successfully developed using this compound. In this approach, two equivalents of this compound react with a C1 synthon, such as formaldehyde (B43269) generated from the decomposition of rongalite, in a [2+2+1+1] cycloaddition. mdpi.comresearchgate.net The proposed mechanism is analogous to the traditional Hantzsch pathway, involving an initial condensation between the formaldehyde and the enamine to form an intermediate that then undergoes further condensation and cyclization, followed by in situ oxidation to yield the final aromatic pyridine product. mdpi.com This method has proven highly efficient for synthesizing symmetrically substituted pyridines, such as 2,6-diphenylpyridine-3,5-dicarbonitrile, in excellent yields. mdpi.com

| Cyclization Type | Reactants | Key Mechanistic Steps | Product Class | Ref. |

| Thorpe-Ziegler | 1. This compound derivative2. α-Haloketone3. Base (e.g., K₂CO₃) | 1. N-alkylation of the enamine2. Base-mediated intramolecular cyclization3. Tautomerization | 3-Aminopyrroles | znaturforsch.com |

| Hantzsch-Type | 1. This compound (2 eq.)2. Rongalite (formaldehyde source) | 1. Condensation with formaldehyde2. Dimerization/Cyclization to dihydropyridine (B1217469) intermediate3. Oxidation | Substituted Pyridines | mdpi.com |

Mechanistic Pathways of Oxidative and Functionalization Reactions

Beyond cyclizations, this compound undergoes various oxidative and functionalization reactions, expanding its synthetic versatility.

Oxidative Reactions:

The electron-rich enamine double bond is susceptible to oxidation. A notable example is the photosensitized oxidation of N-substituted 3-amino-3-phenylacrylonitriles. In the presence of a photosensitizer (like tetraphenylporphyrin) and visible light, the molecule reacts with singlet oxygen (¹O₂). acs.org The proposed mechanism involves a [2+2] cycloaddition of ¹O₂ with the enamine double bond to form a transient 1,2-dioxetane (B1211799) intermediate. This unstable intermediate then cleaves, leading to the formation of an α-keto amide and likely other small fragments. This transformation provides a direct route to α-keto amides from β-enaminonitriles under mild conditions. acs.org Other oxidative pathways, particularly those involving radical mechanisms, are also plausible. For instance, mechanisms involving single-electron transfer (SET) could generate radical cations from the enamine, which could then be trapped by nucleophiles or undergo further reactions. beilstein-journals.orgbeilstein-journals.org

Functionalization Reactions:

Role of Frontier Molecular Orbitals in Controlling Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for rationalizing the reactivity and selectivity of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.org

For this compound, the HOMO is expected to have significant electron density on the enamine moiety (specifically the nitrogen atom and the β-carbon), reflecting its nucleophilic character. The LUMO, conversely, would be primarily located on the acrylonitrile (B1666552) backbone, particularly at the α-carbon and the nitrile carbon, highlighting its electrophilic sites.

These FMO characteristics govern its reactivity:

Cycloadditions: In Hantzsch-type reactions or other cycloadditions, this compound acts as the nucleophilic component. The reaction is controlled by the interaction of its HOMO with the LUMO of the electrophilic partner (e.g., an aldehyde or iminium ion). The energy match and orbital phase alignment between the interacting HOMO and LUMO determine whether the reaction is thermally or photochemically allowed and control the regioselectivity of the cycloaddition. imperial.ac.uk

Nucleophilic/Electrophilic Attacks: The high energy of the HOMO makes the β-carbon susceptible to attack by electrophiles. Conversely, the low energy of the LUMO makes the α-carbon and the nitrile carbon susceptible to attack by nucleophiles. This dual reactivity is fundamental to many of its transformations, including the initial steps of the Thorpe-Ziegler cyclization.

Computational studies on related acrylonitrile derivatives confirm the localization of the HOMO on the electron-donating amino-phenyl portion and the LUMO across the electron-accepting acrylonitrile system, supporting the predictions of FMO theory. researchgate.net

Influence of Catalysis and Additives on Reaction Mechanisms and Generality

Catalysts and additives play a pivotal role in modulating the reaction pathways of this compound, often by altering the energy of transition states, activating reactants, and improving reaction efficiency and scope.

Base Catalysis: As observed in the Thorpe-Ziegler cyclization, bases like potassium carbonate or triethylamine (B128534) are essential. znaturforsch.com They function by deprotonating the α-carbon of the nitrile group, generating the key carbanion intermediate required for the intramolecular cyclization. The choice and strength of the base can influence reaction rates and yields. In syntheses of β-enaminonitriles, strong bases like LiHMDS are often employed to deprotonate the α-hydrogen of the starting nitrile. nih.gov

Acid Catalysis: Acidic additives, such as p-toluenesulfonic acid, can be used to promote condensation reactions by activating carbonyl groups or facilitating the elimination of leaving groups, such as piperidine (B6355638) in the synthesis of N-aryl enaminonitriles. znaturforsch.com

Metal Catalysis: While not always required for the intrinsic reactivity of this compound, metal catalysis could significantly broaden its synthetic applications. Drawing parallels from related chemistries, transition metals (e.g., Cu, Pd, Fe) could catalyze cross-coupling reactions or activate the molecule in novel ways. mdpi.com For example, a synergistic catalytic system, where one catalyst activates the enamine nucleophile and another activates an electrophilic partner, could enable previously inaccessible transformations. rsc.org

The choice of solvent can also be critical. For instance, polar aprotic solvents like DMF are often used as they can solvate ionic intermediates and reagents effectively, as seen in both the Hantzsch-type and Thorpe-Ziegler reactions. znaturforsch.commdpi.com

Isotopic Labeling Studies for Mechanism Elucidation

While specific isotopic labeling studies on this compound are not widely reported in the literature, this technique remains a definitive tool for elucidating complex reaction mechanisms. core.ac.uk By strategically replacing atoms with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H, ¹⁸O), the fate of individual atoms can be traced from reactant to product using techniques like mass spectrometry and NMR spectroscopy. nih.govnih.gov

Hypothetical applications to clarify the mechanisms discussed include:

Hantzsch-Type Synthesis: To confirm that the C4 carbon of the pyridine ring originates from rongalite, a reaction could be run with ¹³C-labeled rongalite. Analysis of the product, 2,6-diphenylpyridine-3,5-dicarbonitrile, would be expected to show ¹³C enrichment exclusively at the C4 position of the pyridine ring.

Thorpe-Ziegler Cyclization: To verify the intramolecular nature of the cyclization and the origin of the ring atoms, the starting enaminonitrile could be labeled with ¹⁵N. The final 3-aminopyrrole product should retain the ¹⁵N label within the pyrrole (B145914) ring, confirming the nitrogen atom's path.

Oxidative Conversion to α-Keto Amides: The source of the oxygen in the keto group can be determined by conducting the photosensitized oxidation in a solvent mixture containing H₂¹⁸O. If the oxygen comes from water in the medium (e.g., via hydrolysis of an intermediate), the product α-keto amide would be enriched with ¹⁸O. If it comes from atmospheric O₂, no enrichment would be observed. acs.org

| Proposed Study | Labeled Reagent | Expected Outcome | Mechanistic Insight |

| Hantzsch-Type Synthesis | ¹³C-Rongalite | ¹³C incorporation at C4 of the pyridine ring | Confirms formaldehyde from rongalite is the C1 synthon for the C4 position. |

| Thorpe-Ziegler Cyclization | ¹⁵N-labeled this compound | ¹⁵N atom is incorporated into the final pyrrole ring | Traces the path of the enamine nitrogen into the heterocyclic core. |

| Oxidative Cleavage | H₂¹⁸O (as solvent additive) | No ¹⁸O incorporation into the α-keto amide product | Supports a mechanism involving direct reaction with molecular oxygen (e.g., via a dioxetane) rather than hydrolysis. |

Theoretical and Computational Chemistry Studies on 3 Amino 3 Phenylacrylonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 3-amino-3-phenylacrylonitrile. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio and hybrid approaches, can provide valuable insights into the molecule's geometry, charge distribution, and orbital energies.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying medium-sized organic molecules. For this compound, a typical DFT study would involve geometry optimization to find the most stable molecular conformation. Functionals such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), are commonly employed for such calculations on organic molecules. researchgate.net

These calculations would likely reveal a planar or near-planar geometry for the enamine-nitrile backbone, facilitating π-electron delocalization. The "push-pull" nature of the molecule, with the electron-donating amino group and the electron-withdrawing nitrile and phenyl groups, would result in a significant polarization of the electron density. This polarization is a key feature influencing the molecule's reactivity. DFT calculations can quantify this through population analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, which would show a net positive charge on the amino group and a net negative charge on the nitrile group and the vinylic carbon attached to it.

Ab Initio and Hybrid Computational Approaches

For higher accuracy, particularly in the calculation of electronic properties and reaction barriers, ab initio methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory could be employed. researchgate.net Hybrid computational approaches, which combine DFT with Hartree-Fock theory, also offer a good compromise between accuracy and computational expense. These methods would provide a more refined description of the electron correlation effects, which are important in conjugated systems. While computationally more demanding, these approaches would yield more reliable data for properties such as dipole moments, polarizabilities, and the energies of excited states.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Orbital Interactions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the adjacent double bond, reflecting its nucleophilic character. The LUMO, conversely, would be concentrated on the electron-deficient nitrile group and the phenyl ring, indicating the sites susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. In this compound, the push-pull effect is expected to reduce the HOMO-LUMO gap compared to simpler alkenes or nitriles, contributing to its utility as a reactive intermediate in organic synthesis.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Generic Push-Pull Enaminonitrile System (Calculated using DFT/B3LYP/6-31G)*

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: This table presents hypothetical data for a generic push-pull enaminonitrile to illustrate the concept. Specific calculated values for this compound are not available in the cited literature.

Computational Studies of Reaction Pathways, Transition States, and Energy Profiles

Computational chemistry can be used to model the reaction mechanisms involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify transition states and intermediates, and to determine the activation energies and reaction enthalpies. For instance, in its reaction with electrophiles, a computational study could model the attack of the electrophile on the electron-rich centers of the molecule and calculate the energy profile for the formation of different products. This would provide insights into the reaction's regioselectivity and stereoselectivity.

Investigation of Intermolecular Interactions and Crystal Packing by Computational Methods

In the solid state, the properties of this compound will be influenced by intermolecular interactions such as hydrogen bonding and π-π stacking. The amino group can act as a hydrogen bond donor, while the nitrile and phenyl groups can participate in various non-covalent interactions. Computational methods, including those based on DFT with dispersion corrections (DFT-D) or specialized force fields, can be used to model these interactions.

Simulations of crystal packing can predict the most stable crystal structure and rationalize the observed packing motifs. Such studies are valuable for understanding the material properties of the compound and for polymorphism prediction.

Structure-Reactivity and Structure-Property Relationships Derived from Theoretical Calculations

By systematically modifying the structure of this compound in silico (e.g., by introducing different substituents on the phenyl ring) and calculating the resulting changes in electronic properties, it is possible to establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). These relationships can help in the rational design of new molecules with desired reactivity or properties. For example, theoretical calculations could predict how substituents on the phenyl ring would affect the HOMO-LUMO gap, and thus the reactivity of the molecule.

Synthetic Utility and Applications in Complex Molecular Synthesis

Building Block for Diverse Nitrogen-Containing Heterocycles

The strategic placement of functional groups in 3-amino-3-phenylacrylonitrile allows for a variety of cyclization strategies, leading to the formation of numerous heterocyclic rings, including pyrroles, pyridines, pyrazoles, and pyrimidines, as well as their fused derivatives.

This compound and its derivatives serve as valuable intermediates for the synthesis of functionalized pyrroles. A common method involves the reaction with α-haloketones under basic conditions, which proceeds via a Thorpe-Ziegler cyclization. This reaction leads to the formation of 3-aminopyrrole derivatives that are themselves important precursors for more complex structures. znaturforsch.com For instance, these synthesized 3-aminopyrroles can be readily converted into 5H-pyrrolo[3,2-d]pyrimidines, which are analogues of purines. znaturforsch.com

The general synthetic approach can be summarized as follows:

Step 1: N-alkylation of the enamine with an α-haloketone.

Step 2: Intramolecular cyclization (Thorpe-Ziegler) through the reaction of the activated methylene (B1212753) group (adjacent to the phenyl ring) with the nitrile group, facilitated by a base.

Table 1: Synthesis of Pyrrole (B145914) Derivatives from this compound Analogs

| Reactant 1 (Enaminonitrile) | Reactant 2 (α-Haloketone) | Base | Product | Reference |

|---|---|---|---|---|

| Substituted 3-amino-2-phenylacrylonitriles | α-Haloketones | Not specified | 3-Aminopyrrole derivatives | znaturforsch.com |

The synthesis of substituted pyridines can be efficiently achieved using this compound as a key component. One notable method involves the reaction with Rongalite (sodium hydroxymethanesulfinate). In this process, Rongalite decomposes to yield formaldehyde (B43269), which then condenses with two molecules of the β-enaminonitrile to form highly substituted pyridine (B92270) derivatives. mdpi.com This method has been demonstrated to be efficient for gram-scale synthesis, producing 2,6-diphenylpyridine-3,5-dicarbonitrile in high yield. mdpi.com

Furthermore, this compound is utilized in multicomponent reactions for pyridine synthesis. The Bohlmann-Rahtz pyridine synthesis, a classic method, can be adapted to use enaminonitriles, which react with 1,3-dicarbonyl compounds and ammonia (B1221849) to generate polysubstituted pyridines with controlled regiochemistry. core.ac.uk This approach is valuable for creating libraries of pyridine derivatives. core.ac.uk Fused pyridine systems, such as pyrido[2,3-d]pyrimidines, can also be synthesized from precursors derived from this compound. tandfonline.com

Table 2: Examples of Pyridine Synthesis

| Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Rongalite, DMF | 2,6-Diphenylpyridine-3,5-dicarbonitrile | 93% | mdpi.com |

| 3-Aminoacrylates, Rongalite | Optimized conditions | Substituted pyridine derivatives | Excellent | mdpi.com |

| 6-Amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one, 3-phenyl-2-(4-phenylthiazol-2-yl) acrylonitrile (B1666552) | Ethanol, triethylamine (B128534), reflux | Pyrido[2,3-d]pyrimidine derivative | Not specified | tandfonline.com |

Pyrazoles, particularly aminopyrazoles, are readily synthesized from this compound and its derivatives. The most common route involves the condensation reaction with hydrazine (B178648) or its substituted derivatives. mdpi.comchim.it The reaction of enaminonitriles with hydrazine hydrate (B1144303) is a foundational method for producing 3(5)-aminopyrazoles. chim.itresearchgate.net The regioselectivity of the reaction with substituted hydrazines can often be controlled by the reaction conditions. chim.it For example, using phenylhydrazine (B124118) can lead to the formation of 1-phenyl-5-aminopyrazole derivatives. google.com

These aminopyrazoles are crucial intermediates for synthesizing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. researchgate.netnih.gov The synthesis typically involves a cascade cyclization, starting from an aryl-substituted acetonitrile (B52724) treated with N,N-dimethylformamide dimethyl acetal (B89532) to give the corresponding 3-(dimethylamino)-2-(phenyl)acrylonitrile, which is then reacted with hydrazine. nih.gov

Table 3: Synthesis of Pyrazole (B372694) and Fused Pyrazole Derivatives

| Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 3-(Dimethylamino)-2-phenylacrylonitrile (B1306999), Hydrazine hydrate | Ethanol, reflux | 5-Methyl-4-phenyl-1H-pyrazol-3-amine | researchgate.net |

| 3-(Dimethylamino)-2-(phenyl)acrylonitrile, Hydrazine, Acetic acid | Ethanol | 4-Phenyl-1H-pyrazol-5-amine | nih.gov |

| Enaminonitriles, Hydrazine hydrate | Not specified | 3-Aminopyrazoles | researchgate.net |

| 5-Aminopyrazole, Formylated active proton compounds | KHSO4, aqueous medium, ultrasound | Pyrazolo[1,5-a]pyrimidines | researchgate.net |

While direct cyclization of this compound to simple pyrimidines is less common, its derivatives are instrumental in building fused pyrimidine (B1678525) systems. As mentioned earlier, 3-aminopyrroles derived from enaminonitriles can be readily converted to 5H-pyrrolo[3,2-d]pyrimidines. znaturforsch.com Similarly, aminopyrazoles obtained from this compound precursors are used to construct pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. nih.govbeilstein-journals.orgnih.gov

The synthesis of pyrido[2,3-d]pyrimidines can be achieved through the reaction of 6-aminopyrimidine derivatives with α,β-unsaturated nitriles like 3-phenyl-2-(4-phenylthiazol-2-yl) acrylonitrile in the presence of a base. tandfonline.com This highlights the utility of the acrylonitrile moiety in constructing the pyridine part of the fused system.

The synthesis of indoles from this compound is a more complex transformation. One reported method involves the formation of enamines from the reaction of o-nitrophenylacetonitriles with Vilsmeier reagents, which can be viewed as derivatives of this compound where the phenyl group is substituted with a nitro group. A subsequent reductive cyclization using zinc in acetic acid leads to the formation of 3-cyanoindoles. thieme-connect.com

Although direct synthesis of the indole (B1671886) core from this compound itself is not a standard route, the compound's structural motifs are present in more complex starting materials used for indole synthesis. For instance, (indolylmethyl)malononitriles can be oxidized to form indolylacrylonitriles, which bear a structural resemblance. researchgate.net

This compound derivatives are effective precursors for the synthesis of tetrazoles. The general method involves a [3+2] cycloaddition reaction between the nitrile group and an azide (B81097), typically sodium azide. thieme-connect.commdpi.com This reaction is often facilitated by a catalyst and can be performed under various conditions, including microwave irradiation, to produce 5-substituted-1H-tetrazoles in high yields. mdpi.comresearchgate.net

For example, 3-phenyl-2-(1H-tetrazol-5-yl)acrylonitrile can be synthesized and subsequently alkylated to produce a variety of 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives. researchgate.net The initial step often involves a Knoevenagel condensation followed by the cycloaddition with sodium azide. mdpi.comnanomedicine-rj.com

Beyond tetrazoles, the versatile reactivity of this compound allows for its use in creating other azole systems. For example, reaction with 2-aminopyrazole and 2-aminobenzimidazole (B67599) can yield fused cyclic products. znaturforsch.com

Table 4: Synthesis of Tetrazole Derivatives

| Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Benzaldehyde, Malononitrile (B47326), Sodium azide | Nano-NiO, DMF, 70°C | 2-(1H-tetrazol-5-yl) acrylonitrile derivatives | nanomedicine-rj.com |

| Aromatic aldehyde, Malononitrile, Sodium azide | Fe2O3@cellulose@Mn nanocomposite, Microwave | (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives | mdpi.com |

| 3-Amino-1-(substitutedphenyl)-1H-benzo[f]chromene-2-carbonitrile | Sodium azide, Ammonium chloride, DMF, reflux | Tetrazole derivatives | researchgate.net |

Role in the Synthesis of Chiral Organic Intermediates

This compound serves as a valuable precursor in asymmetric synthesis for the generation of optically active organic intermediates. These intermediates are crucial in the development of pharmaceuticals and other bioactive molecules. nih.gov The stereoselective synthesis of such compounds is a cornerstone of modern organic chemistry, and this acrylonitrile derivative provides a versatile scaffold for introducing chirality. nih.govcaltech.edu

One notable application is in the annulation reaction with chiral starting materials. For instance, this compound can be reacted with (+)-β-hydroxymethylenecamphor, a readily available chiral pool compound derived from natural (+)-camphor. This tandem condensation reaction leads to the formation of camphor-based chiral pyridine derivatives, which are important as ligands in the preparation of chiral metal complexes for asymmetric catalysis. metu.edu.tr

Furthermore, the principles of catalytic asymmetric synthesis can be applied to derivatives of this compound to produce chiral molecules with high enantiomeric purity. Methodologies such as [3+2]-cycloaddition reactions, while demonstrated with related enecarbamates and metalloenolcarbenes, provide a powerful strategy for constructing functionalized chiral cyclopentyl rings. wiley.com In these reactions, chiral dirhodium catalysts have been shown to achieve excellent diastereocontrol and high enantiomeric excess (up to 98% ee). wiley.com Such approaches could be adapted for this compound derivatives to access novel chiral β-amino esters and their derivatives. wiley.com

The development of novel catalytic systems is crucial for expanding the scope of these transformations. Chiral catalysts, including those based on metal complexes with N,N'-dioxide ligands or chiral phosphoric acids, have been successfully used in enantioselective additions to imines, a class of compounds structurally related to this compound. beilstein-journals.org These methods, particularly enantioselective Mannich reactions, aza-Morita–Baylis–Hillman reactions, and aza-Henry reactions, offer established pathways to synthesize chiral 3-substituted 3-amino-2-oxindoles, showcasing the potential for similar transformations with acrylonitrile-based substrates. beilstein-journals.org

Table 1: Examples of Catalytic Systems for Asymmetric Synthesis of Amino Compounds This table is based on data from analogous reactions and demonstrates the potential for achieving high enantioselectivity in the synthesis of chiral intermediates.

| Catalyst/Promoter | Reactants | Product Type | Enantiomeric Excess (ee) | Reference |

| Rh₂(S-TCPTTL)₄ | trans-β-arylvinylcarbamates + enoldiazoacetates | Chiral cyclopentyl β-amino esters | Up to 98% | wiley.com |

| Zn(OTf)₂ + Chiral N,N'-Dioxide Ligand | N-Boc-isatin imines + silyl (B83357) ketene (B1206846) imines | Chiral 3-amino-2-oxindoles | Not specified | beilstein-journals.org |

| Chiral Phosphoric Acid | N-Boc-isatin imines + cyclic enaminones | Chiral 3-amino-2-oxindoles | 84–96% | beilstein-journals.org |

| β-Isocupreidine | N-Boc-isatin imines + maleimides | Chiral 3-amino-2-oxindoles | Not specified | beilstein-journals.org |

| Chiral Guanidine | N-Boc-isatin imines + nitromethane | Chiral aza-Henry products | 86–94% | beilstein-journals.org |

Strategies for Structural Diversification and Further Functionalization of this compound Derivatives

The structural framework of this compound is amenable to a wide array of chemical modifications, allowing for significant structural diversification and the introduction of various functional groups. These strategies are essential for creating libraries of novel compounds for screening in drug discovery and materials science.

A highly effective strategy for diversification is the use of Lewis acid-catalyzed annulation reactions. A notable example involves the reaction of (E)-3-amino-3-phenylacrylonitriles with various propargylic alcohols. acs.org Catalyzed by Bismuth(III) triflate (Bi(OTf)₃), this protocol provides an efficient, atom-economical route to highly functionalized 1,2-dihydropyridine-3-carbonitrile derivatives. acs.org The reaction demonstrates broad substrate scope and good functional group compatibility, with yields ranging from 34% to 96%. acs.org This allows for the systematic variation of substituents on both the acrylonitrile and the alcohol, leading to a diverse library of dihydropyridine (B1217469) compounds. acs.org

Table 2: Synthesis of 1,2-Dihydropyridine-3-carbonitrile Derivatives This table showcases the diversification achieved through the reaction of various (E)-3-amino-3-phenylacrylonitriles with propargylic alcohols.

| This compound Derivative (Substituent) | Propargylic Alcohol Derivative (Substituent) | Catalyst | Yield | Reference |

| p-tolyl | 1,1-diphenylprop-2-yn-1-ol | Bi(OTf)₃ | 92% | acs.org |

| Phenyl | 1,1-diphenylprop-2-yn-1-ol | Bi(OTf)₃ | 86% | acs.org |

| p-methoxyphenyl | 1,1-diphenylprop-2-yn-1-ol | Bi(OTf)₃ | 88% | acs.org |

| p-chlorophenyl | 1,1-diphenylprop-2-yn-1-ol | Bi(OTf)₃ | 96% | acs.org |

| Phenyl | 1-phenyl-1-(p-tolyl)prop-2-yn-1-ol | Bi(OTf)₃ | 84% | acs.org |

| Phenyl | 1-(4-chlorophenyl)-1-phenylprop-2-yn-1-ol | Bi(OTf)₃ | 81% | acs.org |

| Phenyl | 1-(naphthalen-1-yl)-1-phenylprop-2-yn-1-ol | Bi(OTf)₃ | 74% | acs.org |

Another key strategy for functionalization is the Knoevenagel condensation. This reaction can be used to synthesize 2-substituted-3-ferrocene-acrylonitrile derivatives by condensing ferrocenecarboxaldehyde with various substituted acetonitriles. mdpi.com This method allows for the introduction of diverse aryl or acyl groups at the C2 position of the acrylonitrile backbone, significantly altering the electronic and steric properties of the molecule. mdpi.com

Multicomponent reactions (MCRs) represent a powerful tool for achieving molecular diversity from simple precursors. nih.govpreprints.org These one-pot reactions, where three or more reactants combine to form a single product, are highly efficient and atom-economical. preprints.org this compound and its derivatives are ideal candidates for MCRs, potentially serving as the nucleophilic component in reactions like the Biginelli or Hantzsch reactions to rapidly construct complex heterocyclic systems. beilstein-journals.org

Furthermore, post-synthesis functionalization offers another avenue for diversification. The nitrile and amino groups of this compound derivatives can be transformed into a variety of other functional groups. For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The amino group can be acylated, alkylated, or used as a directing group for further reactions on the aromatic ring. Cascade reactions, initiated by a transformation at one of these sites, can lead to complex molecular rearrangements and the formation of novel polycyclic structures. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-amino-3-phenylacrylonitrile, and how can reaction conditions influence isomer ratios?

- Methodological Answer : The synthesis of acrylonitrile derivatives often involves palladium-catalyzed cross-coupling (e.g., Heck reaction) or condensation reactions. For example, using Pd(OAc)₂ and tri(o-tolyl)phosphine with acrylonitrile precursors can yield mixtures of Z and E isomers. Adjusting reaction time, temperature, and ligand choice can shift isomer ratios. In a study, triethyl orthoformate with amines in DMF under reflux produced 3-substituted acrylonitriles with yields of 65–70% . Characterization via -NMR is critical to quantify isomer distribution (e.g., ) .

Q. How can researchers reliably distinguish between geometric isomers of this compound using spectroscopic methods?

- Methodological Answer : -NMR is the primary tool for isomer differentiation. For example, in E-isomers, the vinyl proton coupling constant () is typically >16 Hz, while Z-isomers show values ~12 Hz. -NMR can also resolve differences in chemical shifts (e.g., δ 92.3 for E vs. 90.7 for Z). High-resolution mass spectrometry (HRMS) further confirms molecular identity .

Q. What are the key toxicological parameters (e.g., NOAEL, LOAEL) for acrylonitrile derivatives, and how should they inform lab safety protocols?

- Methodological Answer : Toxicity studies for acrylonitrile (CAS 107-13-1) highlight NOAELs (No Observed Adverse Effect Levels) and LOAELs (Lowest Observed Adverse Effect Levels) derived from in vivo models. Researchers must reference EPA and CDC guidelines for handling volatile nitriles, including using fume hoods, PPE, and monitoring airborne concentrations. Acute exposure data from MEDITEXT and EPA risk evaluations provide thresholds for safe handling .

Advanced Research Questions

Q. How do catalytic mechanisms (e.g., TiO₂-mediated dehydration) influence the environmental fate of acrylonitrile derivatives?

- Methodological Answer : TiO₂-based solid acid catalysts can dehydrate intermediates like ethyl 3-hydroxypropionate to acrylonitrile precursors. This pathway’s efficiency depends on reaction kinetics and catalyst surface area. Researchers should analyze byproducts (e.g., acrylamide) via HPLC or GC-MS to assess reaction selectivity. Such catalytic processes align with sustainable chemistry goals but require lifecycle analysis to evaluate environmental impact .

Q. What strategies resolve contradictions in literature data on acrylonitrile derivatives’ reactivity and bioactivity?

- Methodological Answer : Discrepancies often arise from variations in experimental design (e.g., solvent polarity, catalyst loading). Systematic meta-analyses using PECO (Population, Exposure, Comparator, Outcome) or PESO (Population, Exposure, Setting, Outcomes) frameworks can filter irrelevant studies. For example, EPA’s 2024 risk evaluation protocol excludes off-topic data (e.g., nanotechnology applications) to focus on relevant pathways .

Q. How can computational modeling predict the anticancer activity of this compound derivatives?

- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can screen derivatives against cancer targets like tubulin or kinases. Validate predictions with in vitro assays (e.g., MTT for cytotoxicity). A study on 2-phenylacrylonitrile analogs showed selective anticancer activity by targeting indole-3-carbonyl motifs, highlighting the role of substituent electronic effects .

Q. What advanced spectroscopic techniques elucidate the electronic structure of this compound in excited states?

- Methodological Answer : Time-resolved fluorescence spectroscopy and DFT calculations map excited-state dynamics. For example, the nitrile group’s electron-withdrawing nature alters charge distribution, which can be quantified via UV-Vis and transient absorption spectroscopy. Coupling these with -NMR relaxation studies provides insights into conformational changes .

Q. How do microbial pathways (e.g., lignocellulosic glucose conversion) offer alternatives to traditional acrylonitrile synthesis?

- Methodological Answer : Microbial catalysis of 3-hydroxypropionic acid (3-HP) from glucose enables renewable acrylonitrile production. Researchers should optimize fermentation conditions (e.g., pH, temperature) and engineer enzymes (e.g., via directed evolution) to enhance yield. LC-MS monitors intermediate metabolites, while techno-economic analysis assesses scalability .

Q. What methodological standards ensure reproducibility in acrylonitrile derivative research?

- Methodological Answer : Adopt protocols from EPA and CDC for toxicity testing, including consistent dosing regimens and endpoint measurements (e.g., LC50). For synthesis, report catalyst loading, solvent purity, and isomer ratios. Use IUPAC guidelines for spectroscopic data reporting to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.